[4-Chloro-2-(difluoromethyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-Chloro-2-(difluoromethyl)phenyl]methanol” is a chemical compound used in scientific research. It has a CAS Number of 2503207-73-4 and a molecular weight of 192.59 . It is stored at a temperature of 4 degrees Celsius . The compound is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (4-chloro-2-(difluoromethyl)phenyl)methanol . The InChI code for this compound is 1S/C8H7ClF2O/c9-6-2-1-5(4-12)7(3-6)8(10)11/h1-3,8,12H,4H2 . This indicates that the compound has a benzene ring with a chloro group at the 4th position and a difluoromethyl group at the 2nd position. The methanol group is attached to the benzene ring.
Physical and Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 192.59 . The compound is stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Structural and Synthetic Applications
Compounds structurally related to [4-Chloro-2-(difluoromethyl)phenyl]methanol, such as benzophenone derivatives, have been extensively studied for their structural characteristics. For example, Zabiulla et al. (2016) synthesized a novel benzophenone derivative, characterized its structure through spectroscopic techniques, and confirmed it via X-ray diffraction studies. This research illustrates the potential of this compound and similar compounds in contributing to our understanding of molecular structures, crystallization, and intramolecular interactions, which are fundamental in the development of new materials and chemicals Zabiulla et al., 2016.
Catalysis and Chemical Synthesis
Compounds with structural similarities to this compound have shown significant potential in catalysis and synthesis. For instance, Moreno-Mañas et al. (2001) discussed the stabilization of palladium(0) nanoparticles by a bis(perfluorooctyl)phenyl derivative, showcasing its efficiency as a recoverable catalyst for Suzuki cross-couplings and Heck reactions. This suggests that this compound could play a role in developing new catalytic processes or improving existing ones, given its structural affinity to compounds used in catalytic applications Moreno-Mañas, Pleixats, & Villarroya, 2001.
Medicinal Chemistry and Antimicrobial Studies
Research on derivatives of phenyl methanols, including this compound, extends into medicinal chemistry, particularly in the search for new antimicrobial agents. Dwivedi et al. (2005) reported the synthesis of phenyl cyclopropyl methanones, evaluated for their anti-tubercular activities, showcasing the potential of structurally related compounds in contributing to the development of new therapeutics against infectious diseases Dwivedi et al., 2005.
Environmental and Analytical Chemistry
The study of compounds related to this compound is also relevant in environmental and analytical chemistry. For example, Baranowska and Wojciechowska (2012) developed a chromatographic method for determining substances used as disinfectant agents, including chlorophenols, in water samples. This highlights the potential use of this compound and its derivatives in developing analytical methodologies for environmental monitoring and safety assessments Baranowska & Wojciechowska, 2012.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
[4-chloro-2-(difluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-6-2-1-5(4-12)7(3-6)8(10)11/h1-3,8,12H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUVBZPFWVCBGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.